Furfuryl octadecanoate Furfuryl octadecanoate
Brand Name: Vulcanchem
CAS No.: 95668-37-4
VCID: VC16056977
InChI: InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h17-18,20H,2-16,19,21H2,1H3
SMILES:
Molecular Formula: C23H40O3
Molecular Weight: 364.6 g/mol

Furfuryl octadecanoate

CAS No.: 95668-37-4

Cat. No.: VC16056977

Molecular Formula: C23H40O3

Molecular Weight: 364.6 g/mol

* For research use only. Not for human or veterinary use.

Furfuryl octadecanoate - 95668-37-4

Specification

CAS No. 95668-37-4
Molecular Formula C23H40O3
Molecular Weight 364.6 g/mol
IUPAC Name furan-2-ylmethyl octadecanoate
Standard InChI InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h17-18,20H,2-16,19,21H2,1H3
Standard InChI Key LLZYPXWKSIVVJP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1

Introduction

Structural and Molecular Characteristics

Furfuryl octadecanoate is a furan-fatty acid conjugate with the molecular formula C23_{23}H40_{40}O3_3 and a molecular weight of 364.6 g/mol. Its structure consists of a furfuryl group (a five-membered aromatic ring containing one oxygen atom) linked via an ester bond to octadecanoic acid (stearic acid), a saturated 18-carbon fatty acid (Figure 1). The compound’s IUPAC name is furan-2-ylmethyl octadecanoate, and its SMILES notation is CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1.

The furan ring contributes aromaticity and planar geometry, while the long alkyl chain from stearic acid introduces hydrophobicity. This duality enables interactions with both polar and nonpolar environments, a feature exploited in surfactant design .

Synthesis and Manufacturing

Esterification Methods

The primary synthesis route involves the acid-catalyzed esterification of furfuryl alcohol (C5_5H6_6O2_2) and octadecanoic acid (C18_{18}H36_{36}O2_2) under reflux conditions. Sulfuric acid or p-toluenesulfonic acid is typically used as a catalyst, with reaction temperatures ranging from 110–130°C. Water generated during the reaction is removed via azeotropic distillation or molecular sieves to shift the equilibrium toward product formation.

Furfuryl alcohol+Octadecanoic acidH+Furfuryl octadecanoate+H2O\text{Furfuryl alcohol} + \text{Octadecanoic acid} \xrightarrow{\text{H}^+} \text{Furfuryl octadecanoate} + \text{H}_2\text{O}

Yields exceeding 85% are achievable with optimized stoichiometry and catalyst loading. Alternative methods, such as enzymatic esterification using lipases, have been explored but remain less common due to slower reaction kinetics .

Purification and Characterization

Crude product purification involves neutralization of residual acid, followed by vacuum distillation or column chromatography. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural confirmation. Key spectral signatures include:

  • 1^1H NMR: Aromatic protons from the furan ring (δ 6.3–7.4 ppm) and methylene groups adjacent to the ester oxygen (δ 4.2–4.5 ppm).

  • IR Spectroscopy: Ester carbonyl stretch at ~1740 cm1^{-1} and furan C-O-C absorption near 1010 cm1^{-1}.

Physical and Chemical Properties

Furfuryl octadecanoate exhibits a blend of hydrophobic and mild polar characteristics, as summarized in Table 1.

Table 1: Physical Properties of Furfuryl Octadecanoate

PropertyValue
CAS Number95668-37-4
Molecular FormulaC23_{23}H40_{40}O3_3
Molecular Weight364.6 g/mol
AppearanceColorless to pale yellow liquid
Density~0.92 g/cm3^3 (estimated)
SolubilityMiscible in organic solvents (e.g., ethanol, chloroform); insoluble in water
StabilityHydrolyzes under acidic or alkaline conditions

The compound’s hydrophobic-lipophilic balance (HLB) is estimated at ~8–10, making it suitable for emulsification applications . Its thermal stability is moderate, with decomposition observed above 200°C.

Chemical Reactivity and Degradation

Hydrolysis

Furfuryl octadecanoate undergoes hydrolysis in aqueous environments, particularly in the presence of esterases or extreme pH:

Furfuryl octadecanoate+H2OFurfuryl alcohol+Octadecanoic acid\text{Furfuryl octadecanoate} + \text{H}_2\text{O} \rightarrow \text{Furfuryl alcohol} + \text{Octadecanoic acid}

This reaction is critical in biological systems, where the released furfuryl alcohol may act as an antioxidant or participate in Maillard reactions .

Oxidation and Reduction

The furan ring is susceptible to electrophilic substitution, enabling functionalization at the 2- and 5-positions. Hydrogenation of the ring produces tetrahydrofurfuryl octadecanoate, a more saturated derivative with altered solubility profiles .

Applications in Industry and Research

Surfactants and Emulsifiers

Furfuryl octadecanoate’s amphiphilic structure aligns with nonionic surfactant requirements. Comparative studies show its critical micelle concentration (CMC) is comparable to commercial surfactants like sodium dodecyl sulfate (SDS) . Applications include:

  • Cleaning agents: Stabilizes oil-in-water emulsions.

  • Agricultural adjuvants: Enhances pesticide dispersion on hydrophobic surfaces.

Biochemical Roles

In Rhodobacter sphaeroides, furan-containing fatty acids analogous to furfuryl octadecanoate scavenge reactive oxygen species (ROS), protecting membranes from oxidative damage . While direct evidence for furfuryl octadecanoate’s antioxidant activity is limited, its structural similarity suggests potential bioactivity worth exploring.

Specialty Chemicals

The compound serves as a precursor in synthesizing:

  • Ionic liquids: Quaternary ammonium salts derived from furfuryl amines exhibit low viscosity and high thermal stability .

  • Polymer additives: Improves flexibility in biodegradable plastics.

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